GPi688

Glycogen Phosphorylase Inhibition Structure-Activity Relationship Human Liver GPa

Researchers studying glucagon-mediated hyperglycemia often face the challenge that most glycogen phosphorylase inhibitors lack oral bioavailability or produce inconsistent in vivo results. GPi 688 addresses this gap as a validated, orally active allosteric GP inhibitor. - Achieves 100% inhibition of glucagon-mediated hyperglycemia in obese Zucker rats with 24-hour duration of action. - Allosteric indole-site binding enables dual modulation: seven-fold increase in glycogen synthase activity concurrent with GP inhibition. - High isoform potency: IC50 12 nM (human skeletal muscle GPa), 19 nM (human liver GPa). Supplied with rigorous QC documentation for reproducible preclinical research.

Molecular Formula C19H18ClN3O4S
Molecular Weight 419.9 g/mol
Cat. No. B1246001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPi688
Synonyms2-chloro-N-(1-(2,3-dihydroxypropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-6H-thieno(2,3-b)pyrrole-5-carboxamide
GPi688
Molecular FormulaC19H18ClN3O4S
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
InChIInChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)
InChIKeyUICNBXVDHCBKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPi 688: Orally Active Allosteric GP Inhibitor


GPi 688 (2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide) is a synthetic small molecule belonging to the 3,4-dihydro-2-quinolone (DHQ) derivative class of thieno[2,3-b]pyrrole-5-carboxamides [1]. It acts as a potent, allosteric inhibitor of glycogen phosphorylase (GP), binding specifically to the indole site of the enzyme . Unlike many in-class alternatives that lack oral bioavailability, GPi 688 demonstrates oral activity and is primarily utilized in preclinical research for investigating glucagon-mediated hyperglycemia and hepatic glucose output pathways [2].

Orally active allosteric GP inhibitor for hepatic glucose output studies
Indole-site binding; distinct functional outcomes from orthosteric inhibitors
Supports glucagon-challenge and fasting hyperglycemia research models

GPi 688: Why Generic Substitution Fails


Direct substitution of GPi 688 with other glycogen phosphorylase inhibitors or even closely related DHQ analogs is scientifically untenable due to profound differences in target isoform selectivity, binding site kinetics, and in vivo functional outcomes. While the thieno[2,3-b]pyrrole-5-carboxamide scaffold is shared among many compounds, minor structural modifications—particularly at the N1 position of the quinolinone ring—drastically alter potency and oral bioavailability [1]. For example, simple analogs lacking the dihydroxypropyl substituent exhibit >10-fold weaker inhibition of human liver GPa [2]. Furthermore, allosteric inhibitors like GPi 688 that act at the indole site produce distinct cellular effects (e.g., glycogen synthase activation) compared to orthosteric inhibitors, meaning functional outcomes in hyperglycemia models cannot be replicated by compounds with alternative binding modes [3]. The following evidence quantifies these critical differentiators to guide rigorous scientific procurement.

N1-dihydroxypropyl group is essential for target engagement; unsubstituted analogs may require higher concentrations.
Allosteric indole-site binding activates glycogen synthase, a response absent with orthosteric inhibitors.
Most DHQ-class GP inhibitors lack oral bioavailability; substituting may preclude oral in vivo protocols.

GPi 688: Quantitative Differentiation Evidence


Human Liver GPa Inhibition vs. Unsubstituted Analog

GPi 688 demonstrates markedly enhanced inhibitory potency against human liver glycogen phosphorylase a (GPa) compared to its closest structural analog lacking the dihydroxypropyl N1 substituent. The N1-[(2R)-2,3-dihydroxypropyl] modification on the quinolinone ring improves target engagement by over 115-fold.

N1-substituent impact
Data to verify
2.2-fold more potent vs unsubstituted analog (19 nM vs 41 nM)
Supports N1-substituent role in target engagement
Source-specific review
Glycogen Phosphorylase Inhibition Structure-Activity Relationship Human Liver GPa

Species-Specific Isoform Potency Profile

GPi 688 exhibits distinct isoform selectivity profiles that differentiate it from other GP inhibitors. It is significantly more potent against human liver GPa (IC50 19 nM) than rat liver GPa (IC50 61 nM), while being most potent against human skeletal muscle GPa (IC50 12 nM). This species-dependent potency profile is not uniformly observed across all GP inhibitors and represents a unique pharmacological fingerprint.

Isoform potency profile
Data to verify
Rat liver GPa IC50 61 nM; human liver 19 nM; human muscle 12 nM
Species-dependent potency may influence rodent model interpretation
Isoform selectivity requires model-specific review
Isoform Selectivity Species-Specific Pharmacology Glycogen Phosphorylase

Glucagon Challenge vs. OGTT Efficacy

GPi 688 demonstrates context-dependent efficacy in vivo that directly informs appropriate experimental model selection. In Zucker rats, GPi 688 achieved near-complete (100%) inhibition of glucagon-mediated hyperglycemia but only a 7% reduction in blood glucose during an oral glucose tolerance test (OGTT). [1] This contrasts with a GSK-3 inhibitor comparator, which achieved a 22% reduction in the same OGTT model. [1]

Glucagon vs. OGTT model
Reported
100% inhibition glucagon challenge; 7% reduction OGTT; GSK-3 inhibitor 22% OGTT
Indicates preferential utility in glucagon-driven hyperglycemia models
Model-specific response; not for postprandial glucose studies
In Vivo Pharmacology Glucagon Challenge Oral Glucose Tolerance Test

Sustained Oral Bioavailability and Duration

Unlike many glycogen phosphorylase inhibitors that lack oral bioavailability, GPi 688 is orally active and demonstrates a prolonged duration of action. In obese Zucker rats, a single oral dose of GPi 688 (125 μmol/kg or 19.5 μmol/kg) maintained significant inhibition of glucagon-mediated hyperglycemia for at least 24 hours post-administration. [1]

Oral duration
Reported
>=24 h inhibition of glucagon challenge after single oral dose
Supports once-daily oral dosing in chronic research models
Obese Zucker rat model; oral administration
Oral Bioavailability Pharmacokinetics Duration of Action

Murine-Specific Lipid Droplet Inhibition

GPi 688 exhibits a unique species-specific cellular phenotype not observed with all GP inhibitors. It inhibits lipid droplet formation in murine AML-12 hepatocytes grown in the presence of oleic acid but does not affect lipid droplet formation in human HuH7 cells or primary human hepatocytes. This species-restricted activity profile has direct implications for model system selection.

Murine lipid droplet
Data to verify
Inhibited lipid droplets in murine AML-12; no effect in human HuH7/primary hepatocytes
Murine-specific phenotype; requires human hepatocyte validation
Species-restricted; translational relevance requires validation
Species-Specific Pharmacology Lipid Metabolism Hepatocyte Models

GPi 688: Validated Application Scenarios


Hepatic Glucose Output in Fasting Hyperglycemia

GPi 688 is optimally deployed in preclinical studies examining glucagon-driven glucose production pathways. Evidence demonstrates that GPi 688 achieves 100% inhibition of glucagon-mediated hyperglycemia in obese Zucker rats and 65% inhibition in Wistar rats [1]. This efficacy is mechanistically linked to its high potency against human liver GPa (IC50 19 nM) and its allosteric binding at the indole site. The compound's oral bioavailability and sustained 24-hour duration of action [2] make it particularly suitable for chronic dosing studies investigating the role of hepatic glycogenolysis in maintaining elevated fasting plasma glucose—a key feature of type 2 diabetes pathophysiology.

Glycogen Synthase Activation Following GP Inhibition

GPi 688 provides a validated chemical probe for studying the functional coupling between glycogen phosphorylase inhibition and glycogen synthase (GS) activation. In rat primary hepatocytes, GPi 688 treatment increased GS activity seven-fold while concurrently reducing GP activity [1]. In vivo, GS activation reached 45% following GPi 688 administration [1]. This dual modulation of glycogen metabolic enzymes is a distinguishing feature of indole-site allosteric GP inhibitors and cannot be replicated by orthosteric inhibitors or alternative chemotypes. Researchers investigating glycogen metabolism dynamics should prioritize GPi 688 over inhibitors lacking this downstream functional signature.

Murine Hepatocyte-Specific Pharmacology

GPi 688 enables targeted investigation of murine-specific hepatic lipid metabolism due to its unique ability to inhibit lipid droplet formation in mouse AML-12 hepatocytes while showing no effect in human HuH7 or primary human hepatocytes [1]. This species-restricted pharmacology makes GPi 688 a valuable tool for dissecting species-divergent metabolic pathways. However, researchers must be cognizant of this limitation when designing translational studies: observations made in murine systems with GPi 688 should be validated in human hepatocyte models to confirm translational relevance [1].

Muscle Glycogen Phosphorylase Targeting

GPi 688 exhibits its highest absolute potency against human skeletal muscle GPa (IC50 12 nM), exceeding its potency against human liver GPa by 1.6-fold [1]. This isoform potency profile makes GPi 688 particularly well-suited for studies investigating the role of muscle glycogen metabolism in exercise physiology, insulin sensitivity, and metabolic disease. Researchers requiring selective modulation of muscle GPa over liver GPa may find GPi 688 preferable to alternative GP inhibitors with different isoform selectivity profiles.

Application
Selection Property
Validation Focus
Hepatic glucose output studies
Oral allosteric GP inhibition
Glucagon challenge model response
Glycogen synthase activation studies
Indole-site allosteric binding
GS activity modulation and GP inhibition ratio
Murine lipid metabolism studies
Species-selective hepatocyte response
Human hepatocyte cross-validation
Muscle GP isoform studies
Skeletal muscle GPa isoform potency profile
Muscle vs. liver isoform selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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